molecular formula C8H8N2O4S B2461986 5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248394-89-8

5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2461986
CAS RN: 2248394-89-8
M. Wt: 228.22
InChI Key: VDSCXHDRAUBONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid” has a similar structure . It’s a solid substance with the empirical formula C7H9NO2S . Another related compound is “2-(4-methyl-1,3-thiazol-5-yl)acetic acid” with the empirical formula C6H7NO2S .


Molecular Structure Analysis

The InChI code for “2-(4-methyl-1,3-thiazol-5-yl)acetic acid” is 1S/C6H7NO2S/c1-4-5(2-6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

The “2-(4-methyl-1,3-thiazol-5-yl)acetic acid” is a powder with a melting point of 189-191°C . The “3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid” is also a solid substance .

Safety and Hazards

The safety data sheet for “4-Methyl-5-thiazoleethanol”, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-4-5(15-3-10-4)8(6(11)12)2-9-7(13)14-8/h3H,2H2,1H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSCXHDRAUBONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2(CNC(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.